

Mastl-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: Mastl-IN-1

Cat. No.: B12380495

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Application Notes and Protocols for MASTL Inhibitors

An Important Note on MASTL Inhibitor Nomenclature:

Initial research into small molecule inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) has led to the development of several compounds. It is crucial to distinguish between two of the most cited inhibitors: **Mastl-IN-1** and MKI-1 (MASTL Kinase Inhibitor-1). These are distinct chemical entities with significantly different potencies. This document will provide the available information for **Mastl-IN-1** and, where detailed protocols are lacking, will reference methodologies established for MKI-1, with clear guidance on necessary adjustments.

Mastl-IN-1: Properties and Handling

Mastl-IN-1 is a highly potent inhibitor of MASTL kinase.^[1] Its primary application is in cancer research, where it is used to study the effects of MASTL inhibition on cell proliferation, migration, and invasion.^[1]

Chemical and Biological Properties of Mastl-IN-1

Property	Value	Source
Target	MASTL (Greatwall Kinase)	[1][2]
Mechanism of Action	Inhibitor	[2]
Potency (Ki)	0.03 nM	[2]
Recommended Cellular Concentration	Up to 100 nM	[2]
In Vivo Dosing (Mouse)	30 mg/kg daily approaches MTD	[2]
Molecular Formula	C21H25N9	[1]
Molecular Weight	403.48 g/mol	[1]

Solubility and Stock Solution Preparation for MASTL Inhibitors

Detailed public solubility data for **Mastl-IN-1** is limited. Researchers should consult the manufacturer's datasheet for specific instructions. For the related but less potent compound, MKI-1, solubility has been characterized and is provided below for reference.

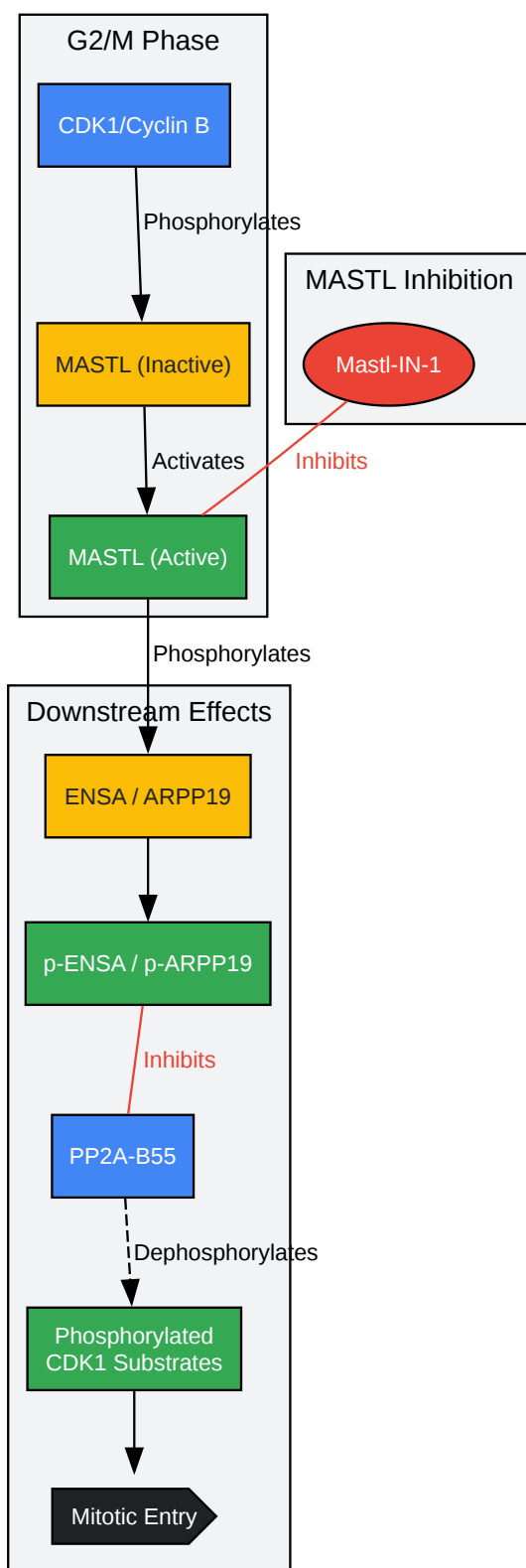
Compound	Solvent	Solubility	Source
Mastl-IN-1	-	Data not publicly available. Refer to manufacturer's specifications.	
MKI-1	DMSO	60 mg/mL (198.45 mM)	[3]
Ethanol	4 mg/mL	[3]	
Water	Insoluble	[3]	
5% DMSO/H ₂ O	Kinetic Solubility: 203.3 ± 0.9 µM	[4]	

Stock Solution Storage:

- Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]
- Aliquot to avoid repeated freeze-thaw cycles.

MASTL Signaling Pathway

MASTL, also known as Greatwall kinase, is a critical regulator of mitotic entry and progression. [4] During the G2/M transition, MASTL is activated and proceeds to phosphorylate its key substrates, α -endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5] This phosphorylation event turns ENSA/ARPP19 into potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit. The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thus ensuring the stable phosphorylation state required for mitotic entry and maintenance. By inhibiting MASTL, compounds like **Mastl-IN-1** prevent the inactivation of PP2A-B55, leading to increased phosphatase activity, dephosphorylation of mitotic substrates, and ultimately, cell cycle arrest or mitotic catastrophe.[4][6]



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MASTL signaling pathway and point of inhibition.

Experimental Protocols

Disclaimer: The following protocols are largely based on studies using MKI-1. Given that **Mastl-IN-1** is significantly more potent ($K_i = 0.03$ nM) than MKI-1 ($IC_{50} = 9.9$ μ M), a substantial downward adjustment of concentrations is imperative. It is strongly recommended to perform dose-response experiments to determine the optimal concentration of **Mastl-IN-1** for your specific cell line and assay.

Protocol 1: In Vitro Kinase Assay

This protocol is to determine the direct inhibitory effect of **Mastl-IN-1** on MASTL kinase activity.

Materials:

- Recombinant active MASTL kinase
- Recombinant ENSA (substrate)
- **Mastl-IN-1**
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- ADP-Glo™ Kinase Assay kit or similar
- 96-well plates

Procedure:

- Prepare **Mastl-IN-1** Dilutions: Prepare a serial dilution of **Mastl-IN-1** in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Remember to include a DMSO-only vehicle control.
- Kinase Reaction:
 - To each well of a 96-well plate, add recombinant MASTL kinase and the ENSA substrate.
 - Add the diluted **Mastl-IN-1** or vehicle control to the wells.

- Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the remaining ATP (luminescence) using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Workflow for an in vitro MASTL kinase assay.

Protocol 2: Cellular Viability Assay

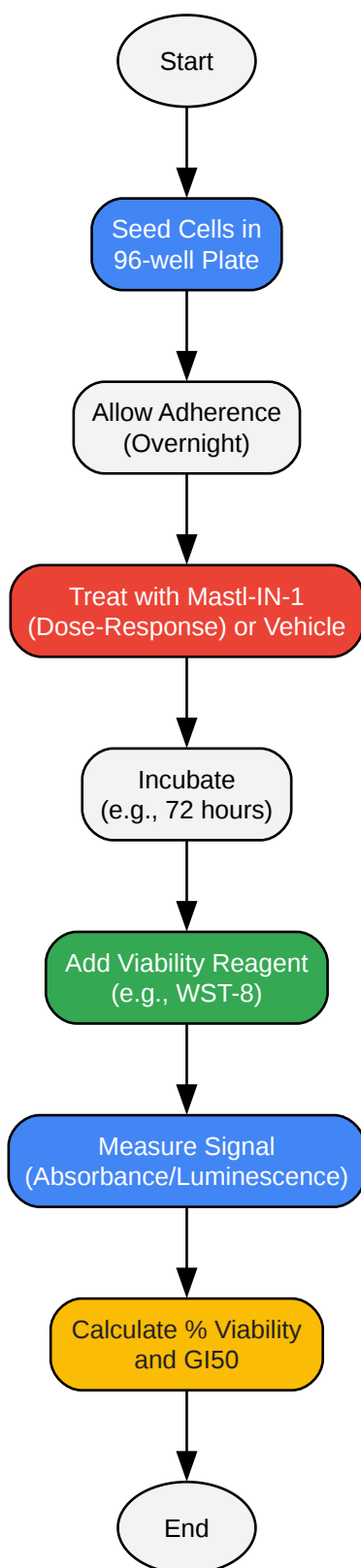
This protocol assesses the effect of **Mastl-IN-1** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF7, BT549 breast cancer cells) and a non-cancerous control cell line (e.g., MCF10A)
- Complete cell culture medium
- **Mastl-IN-1**
- Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo®)
- 96-well cell culture plates
- DMSO (vehicle control)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** The next day, treat the cells with a range of **Mastl-IN-1** concentrations. A log-scale dilution series (e.g., 0.1 nM to 100 nM) is recommended for an initial screen. Include a DMSO-only vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Measurement:** Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Analysis:** Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).



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Workflow for a cell viability assay.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of **Mastl-IN-1** in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

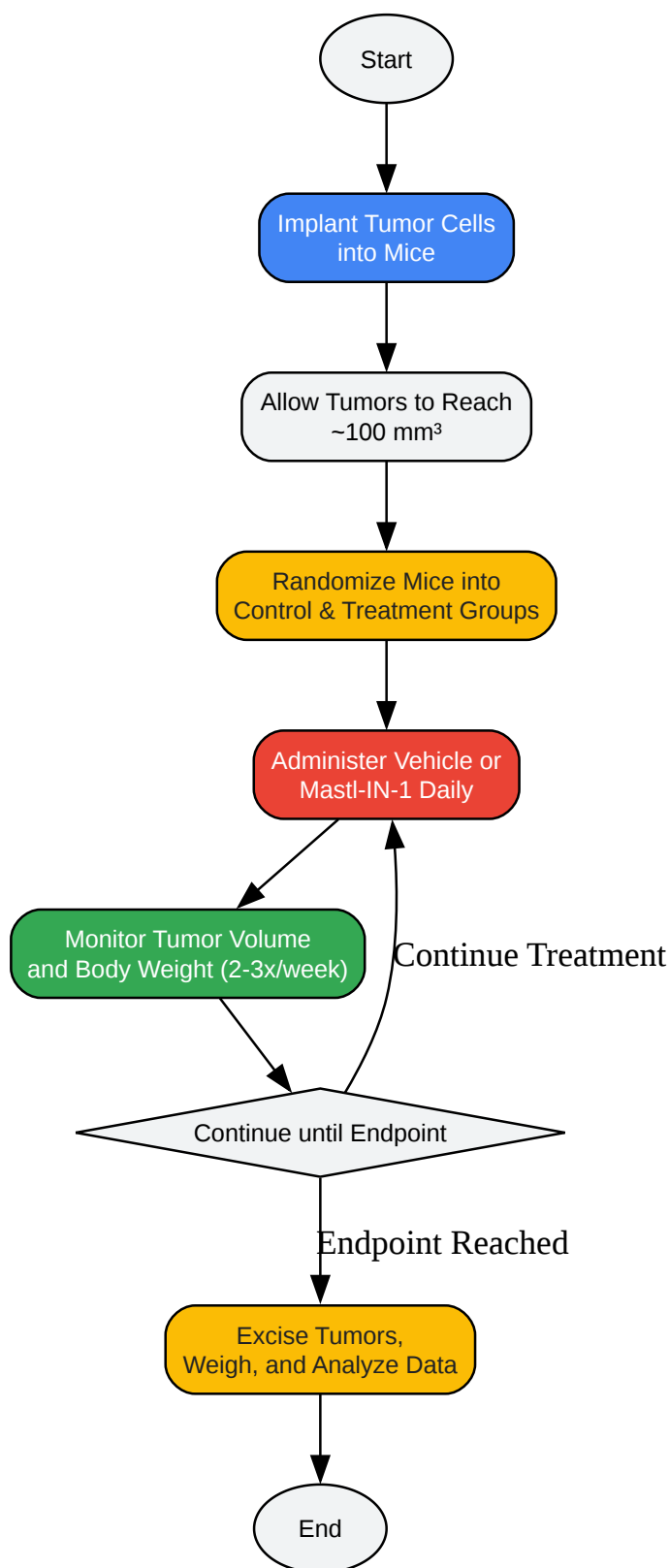
Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Tumor cells (e.g., BT549)
- **Mastl-IN-1**
- Vehicle formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O - Note: formulation must be optimized for **Mastl-IN-1**)[3]
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5×10^6 cells) into the flank of the mice.[4]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration:
 - Treatment Group: Administer **Mastl-IN-1** at a predetermined dose (e.g., starting with doses lower than 30 mg/kg, once daily) via a suitable route (e.g., intraperitoneal injection or oral gavage).[2]
 - Control Group: Administer the vehicle solution on the same schedule.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.

- Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the experiment for a defined period or until tumors in the control group reach a predetermined endpoint size.
- Analysis: Euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treatment and control groups.



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Workflow for an in vivo xenograft study.

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